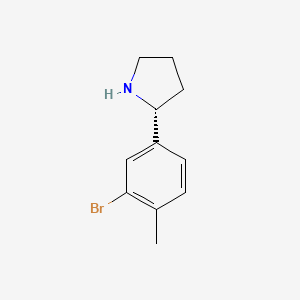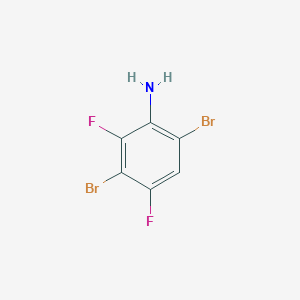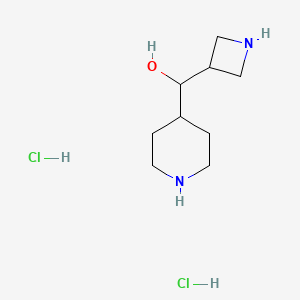
Azetidin-3-yl(piperidin-4-yl)methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-3-yl(piperidin-4-yl)methanol dihydrochloride is a chemical compound with the molecular formula C9H18N2O.2ClH. It is a white powder that is soluble in water and commonly used in various scientific research applications. The compound is known for its unique structure, which includes both azetidine and piperidine rings, making it a valuable molecule for studying various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl(piperidin-4-yl)methanol dihydrochloride typically involves the reaction of azetidine and piperidine derivatives under specific conditions. One common method includes the reaction of azetidine-3-carboxylic acid with piperidine-4-carboxylic acid, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(piperidin-4-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Azetidin-3-yl(piperidin-4-yl)methanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Azetidin-3-yl(piperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Azetidin-3-yl(piperidin-4-yl)methanol dihydrochloride can be compared with other similar compounds, such as:
Azetidine derivatives: Compounds containing the azetidine ring, which may have similar chemical properties but different biological activities.
Piperidine derivatives: Compounds containing the piperidine ring, which may share some chemical reactivity but differ in their overall structure and function.
Similar Compounds
- Azetidine-3-carboxylic acid
- Piperidine-4-carboxylic acid
- Azetidine-3-yl(piperidin-4-yl)methanol
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
azetidin-3-yl(piperidin-4-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9(8-5-11-6-8)7-1-3-10-4-2-7;;/h7-12H,1-6H2;2*1H |
InChI Key |
PGKRQMCCWLAGRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2CNC2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


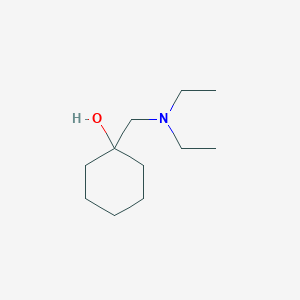
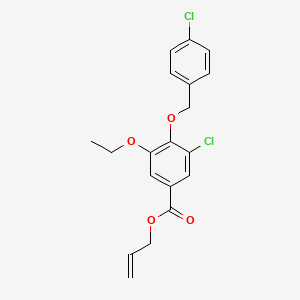
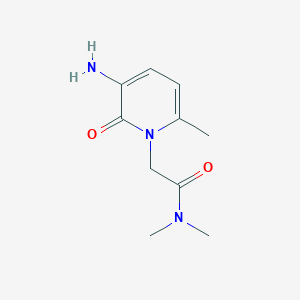
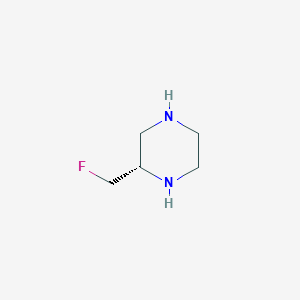
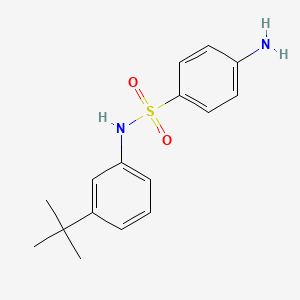
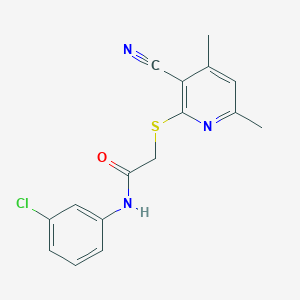
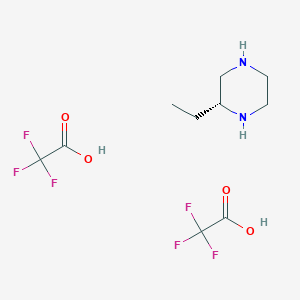
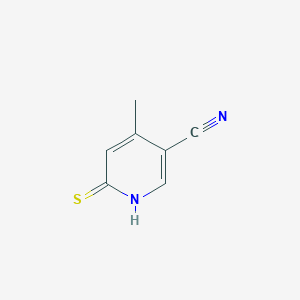
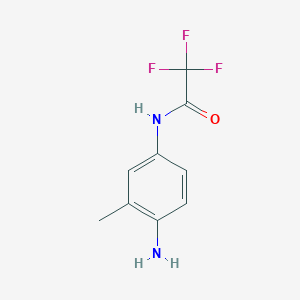
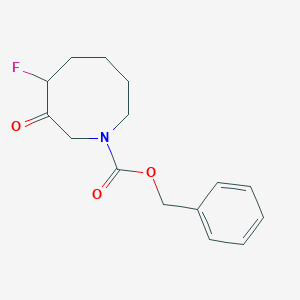
![2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B12998007.png)
![4-(6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B12998019.png)
